molecular formula C₁₃H₁₃D₅O₃ B1156221 2-O-Benzyl-3-O-allyl-sn-glycerol-d5

2-O-Benzyl-3-O-allyl-sn-glycerol-d5

Cat. No.: B1156221
M. Wt: 227.31
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Benzyl-3-O-allyl-sn-glycerol-d5 is a deuterated glycerol derivative with a benzyl group at the sn-2 position and an allyl group at the sn-3 position. The "sn" (stereospecific numbering) designation ensures precise stereochemical orientation, critical for its biological and chemical interactions. The deuterium labeling (d5) indicates substitution at five hydrogen positions, typically used to enhance analytical detectability in mass spectrometry (e.g., as an internal standard) or to study metabolic stability. This compound serves as a key intermediate in lipid synthesis, particularly for structured triglycerides or phospholipids requiring regioselective modifications.

Properties

Molecular Formula

C₁₃H₁₃D₅O₃

Molecular Weight

227.31

Synonyms

(2R)-2-(Phenylmethoxy)-3-(2-propenyloxy)-1-propanol-d5;  (R)-2-(Phenylmethoxy)-3-(2-propenyloxy)-1-propanol;  2-Benzyl-3-allyl-sn-glycerol-d5

Origin of Product

United States

Comparison with Similar Compounds

1,3-Di-O-benzyl-2-O-lauroylglycerol (CAS: 519177-07-2)

  • Structure : Benzyl groups at sn-1 and sn-3; lauroyl (C12 acyl chain) at sn-2.
  • Key Differences :
    • The absence of an allyl group limits further functionalization via olefin chemistry.
    • Higher lipophilicity due to the lauroyl chain compared to the allyl group in the target compound.
  • Applications : Used in synthesizing triglycerides with saturated fatty acids, emphasizing stability over reactivity.

1-O-Benzyl-2,3-dioctadecanoyl-sn-glycerol

  • Structure: Benzyl at sn-1; octadecanoyl (C18 acyl chains) at sn-2 and sn-3.
  • Key Differences :
    • The sn-1 benzyl group alters steric hindrance, affecting enzymatic hydrolysis rates.
    • Fully saturated acyl chains reduce oxidative instability but limit modular synthesis routes.
  • Applications : Model compound for studying lipase specificity in lipid digestion.

1-O-Hexadecyl-2-O-methyl-sn-glycerol

  • Structure : Hexadecyl (C16 alkyl) at sn-1; methyl at sn-2.
  • Key Differences :
    • Ether linkages (vs. ester in the target compound) confer resistance to enzymatic cleavage.
    • Methyl group at sn-2 simplifies the structure but reduces functional versatility.
  • Applications : Intermediate for ether lipid synthesis, relevant in membrane biology studies.

Physicochemical Properties

Property 2-O-Benzyl-3-O-allyl-sn-glycerol-d5 1,3-Di-O-benzyl-2-O-lauroylglycerol 1-O-Benzyl-2,3-dioctadecanoyl-sn-glycerol
Molecular Weight ~315.4 (with deuterium) ~554.7 ~1,023.4
Solubility Moderate in THF, DCM Low in polar solvents Insoluble in water, soluble in chloroform
Reactivity Allyl group enables click chemistry Stable under basic conditions Prone to saponification
Deuterium Labeling Yes (d5) No No
  • Key Insights :
    • The allyl group in the target compound offers unique reactivity for orthogonal modifications (e.g., thiol-ene reactions).
    • Deuterium labeling provides a ~5 Da mass shift, facilitating quantification via LC-MS.

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